6-(2,6-Dimethylpiperidin-1-yl)-2-methylpyrimidin-4-amine 6-(2,6-Dimethylpiperidin-1-yl)-2-methylpyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 2098140-94-2
VCID: VC3142035
InChI: InChI=1S/C12H20N4/c1-8-5-4-6-9(2)16(8)12-7-11(13)14-10(3)15-12/h7-9H,4-6H2,1-3H3,(H2,13,14,15)
SMILES: CC1CCCC(N1C2=NC(=NC(=C2)N)C)C
Molecular Formula: C12H20N4
Molecular Weight: 220.31 g/mol

6-(2,6-Dimethylpiperidin-1-yl)-2-methylpyrimidin-4-amine

CAS No.: 2098140-94-2

Cat. No.: VC3142035

Molecular Formula: C12H20N4

Molecular Weight: 220.31 g/mol

* For research use only. Not for human or veterinary use.

6-(2,6-Dimethylpiperidin-1-yl)-2-methylpyrimidin-4-amine - 2098140-94-2

Specification

CAS No. 2098140-94-2
Molecular Formula C12H20N4
Molecular Weight 220.31 g/mol
IUPAC Name 6-(2,6-dimethylpiperidin-1-yl)-2-methylpyrimidin-4-amine
Standard InChI InChI=1S/C12H20N4/c1-8-5-4-6-9(2)16(8)12-7-11(13)14-10(3)15-12/h7-9H,4-6H2,1-3H3,(H2,13,14,15)
Standard InChI Key POUITQNBOMVVCO-UHFFFAOYSA-N
SMILES CC1CCCC(N1C2=NC(=NC(=C2)N)C)C
Canonical SMILES CC1CCCC(N1C2=NC(=NC(=C2)N)C)C

Introduction

Structural Characteristics and Chemical Identity

6-(2,6-Dimethylpiperidin-1-yl)-2-methylpyrimidin-4-amine belongs to a class of substituted pyrimidines containing a piperidine moiety. Its structure consists of a central pyrimidine ring with three key substituents: an amino group at position 4, a methyl group at position 2, and a 2,6-dimethylpiperidine ring attached via a nitrogen linkage at position 6. This arrangement creates a molecule with both rigid (pyrimidine) and flexible (piperidine) components, potentially enhancing its binding capabilities to biological targets.

The structural framework of this compound can be understood by examining closely related compounds such as 6-(3,5-Dimethylpiperidin-1-yl)-2-methylpyrimidin-4-amine, which differs only in the position of the methyl groups on the piperidine ring. The core pyrimidine structure is a six-membered aromatic ring containing two nitrogen atoms, typically at positions 1 and 3, which contributes to its electronic properties and potential hydrogen bonding capabilities.

Physical and Chemical Properties

Based on structural analysis and comparison with similar compounds, the following properties can be inferred for 6-(2,6-Dimethylpiperidin-1-yl)-2-methylpyrimidin-4-amine:

PropertyValue/Description
Molecular FormulaC12H20N4
Molecular WeightApproximately 220.32 g/mol
Physical StateLikely a crystalline solid at room temperature
SolubilityProbable solubility in organic solvents such as DMSO, methanol, and dichloromethane
Structural FeaturesPyrimidine ring with amino, methyl, and 2,6-dimethylpiperidine substituents
Hydrogen Bond DonorsPrimary amine group (-NH2)
Hydrogen Bond AcceptorsNitrogen atoms in the pyrimidine ring

The molecular structure combines rigid (pyrimidine) and flexible (piperidine) components, which may enhance its binding capabilities with biological targets. This arrangement potentially offers a favorable balance of conformational flexibility and rigidity that could be advantageous for interaction with enzymes or receptors .

Structural Comparison with Related Compounds

Several structurally related compounds provide context for understanding 6-(2,6-Dimethylpiperidin-1-yl)-2-methylpyrimidin-4-amine. The table below compares its structure with similar compounds found in the search results:

CompoundStructural SimilaritiesStructural Differences
6-(3,5-Dimethylpiperidin-1-yl)-2-methylpyrimidin-4-amineSame pyrimidine core with methylation at position 2, amino group at position 4, and dimethylpiperidine at position 6Methyl groups at positions 3,5 of piperidine instead of 2,6
6-(2,6-Dimethylpiperidin-1-yl)pyrimidin-4-amineSame pyrimidine core with amino group at position 4 and 2,6-dimethylpiperidine at position 6Lacks methyl group at position 2 of pyrimidine ring
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-aminePyrimidine core with piperidine substituentMethyl group at position 4 instead of 2, amino group at position 2 instead of 4, unsubstituted piperidine
6-(3,5-dimethylpiperidin-1-yl)-N-methylpyrimidin-4-amineSimilar pyrimidine-piperidine structureN-methyl on amino group, different positions of methyl groups on piperidine

The positioning of functional groups, particularly the methyl substituents on the piperidine ring and the pyrimidine ring, distinguishes these compounds and likely influences their biological activities and physicochemical properties .

Potential ActivityStructural BasisRelated Compounds
Enzyme InhibitionPyrimidine core with specific substitution patternVarious pyrimidine derivatives in clinical use
Receptor ModulationBalanced rigidity-flexibility profileSimilar heterocyclic compounds with CNS activity
Anti-cancer PropertiesAminopyrimidine moietyPyrimidine-based anticancer agents
Anti-inflammatory EffectsNitrogen-rich heterocyclic structurePyrimidine derivatives with documented anti-inflammatory properties

The presence of the piperidine ring with methyl substituents at positions 2 and 6 may enhance the compound's lipophilicity and potentially improve its ability to cross biological membranes, which could be advantageous for certain pharmaceutical applications.

Structure-Activity Relationships

The precise positioning of substituents on both the pyrimidine and piperidine rings is likely critical for biological activity. The amino group at position 4 of the pyrimidine ring could serve as a hydrogen bond donor in interactions with biological targets, while the nitrogen atoms in the pyrimidine ring may function as hydrogen bond acceptors. The methyl group at position 2 of the pyrimidine ring might influence the electronic distribution within the molecule and potentially affect binding affinity to biological targets.

Research Status and Future Directions

Current Research Gaps

Research specifically focused on 6-(2,6-Dimethylpiperidin-1-yl)-2-methylpyrimidin-4-amine appears limited based on the available search results. This represents a significant knowledge gap and an opportunity for further investigation. Comprehensive studies characterizing its physical properties, synthesis optimization, and biological activity profiling would be valuable contributions to the field.

Applications in Drug Discovery

The structural features of 6-(2,6-Dimethylpiperidin-1-yl)-2-methylpyrimidin-4-amine position it as a potentially valuable compound in drug discovery efforts. Pyrimidine derivatives with amino substituents have demonstrated utility as pharmaceutical agents, with applications spanning multiple therapeutic areas.

The compound could serve as:

  • A lead structure for further optimization in drug discovery programs

  • A pharmacological tool for studying specific biological pathways

  • An intermediate in the synthesis of more complex bioactive molecules

  • A scaffold for library development in medicinal chemistry

The balanced profile of hydrogen bond donors and acceptors, combined with appropriate lipophilicity from the methylated piperidine ring, suggests favorable drug-like properties that merit further investigation in pharmaceutical research contexts.

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